3-Methoxypyrazine-2-carboximidamide;dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-Methoxypyrazine-2-carboximidamide;dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-methoxypyrazine with cyanamide under acidic conditions to form the carboximidamide derivative. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
3-Methoxypyrazine-2-carboximidamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methoxypyrazine-2-carboximidamide;dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxypyrazine-2-carboximidamide;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Methoxypyrazine-2-carboximidamide;dihydrochloride can be compared with other similar compounds, such as:
3-Methoxypyrazine-2-carboxamide: This compound has a similar structure but lacks the imidamide group.
2-Methoxypyrazine-3-carboximidamide: This is an isomer with the methoxy and carboximidamide groups in different positions on the pyrazine ring.
3-Methoxypyrazine-2-carboxylic acid: This compound has a carboxylic acid group instead of the carboximidamide group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-methoxypyrazine-2-carboximidamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O.2ClH/c1-11-6-4(5(7)8)9-2-3-10-6;;/h2-3H,1H3,(H3,7,8);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRUJJKKMVGUAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1C(=N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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